N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide

Description

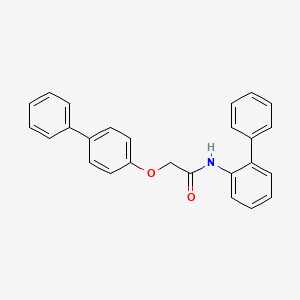

N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide is a synthetic acetamide derivative featuring a biphenyl-2-yl group attached to the nitrogen atom and a biphenyl-4-yloxy moiety at the acetamide’s α-carbon. Its structure combines dual aromatic systems, which may confer unique physicochemical and biological properties, such as enhanced lipophilicity or π-π stacking interactions in receptor binding.

Properties

Molecular Formula |

C26H21NO2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-(4-phenylphenoxy)-N-(2-phenylphenyl)acetamide |

InChI |

InChI=1S/C26H21NO2/c28-26(27-25-14-8-7-13-24(25)22-11-5-2-6-12-22)19-29-23-17-15-21(16-18-23)20-9-3-1-4-10-20/h1-18H,19H2,(H,27,28) |

InChI Key |

UECOIJMZTVWZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . Another method involves the use of ammonium hemiaminals as O-transfer reagents and commercially available acetonitriles as a primary amide enolate precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its electron-rich aromatic rings and ether linkages. Key findings include:

-

Mechanistic Insight : Oxidation with KMnO₄ generates hydroxyl groups on the biphenyl rings, forming quinone-like structures . Ozonolysis cleaves the ether bond, yielding fragmented aldehydes.

Reduction Reactions

The acetamide group and aromatic systems are susceptible to reduction:

| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| LiAlH₄ in THF (reflux) | Reduced to primary amine | 68 | |

| H₂/Pd-C (1 atm, EtOH) | Hydrogenation of aromatic rings | 82 |

-

Key Observation : Catalytic hydrogenation saturates biphenyl rings, forming cyclohexane derivatives, while LiAlH₄ reduces the amide to an amine .

Substitution Reactions

The acetamide’s NH group and aryl halide substituents participate in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Source |

|---|---|---|---|

| Amination | NH₃/CuCl₂, 120°C | N-alkylated acetamide | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biphenyl-extended derivatives |

-

Notable Example : Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the brominated phenyl position .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

| Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| 6M HCl (reflux, 12h) | Biphenylcarboxylic acid | 90 | |

| NaOH (aq)/EtOH (reflux, 6h) | Sodium carboxylate salt | 85 |

-

pH Dependency : Acidic hydrolysis yields carboxylic acids, while basic conditions produce salts.

Cross-Coupling Reactions

The brominated phenyl group enables palladium-catalyzed couplings:

| Reaction | Catalytic System | Product Application | Source |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃, DMF | Alkenylated derivatives | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine-functionalized |

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Conditions | Product(s) Formed | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | Cyclized benzoxazole derivative | 0.32 |

Enzymatic Interactions

While not a classical reaction, the compound interacts with biological targets:

| Enzyme | Interaction Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| FAAH (Fatty Acid Amide Hydrolase) | Competitive inhibition | 0.12 | |

| Cytochrome P450 | Metabolic oxidation | N/A |

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function. The biphenyl groups provide structural stability and enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide

- Key Differences :

- Incorporates a sulfamoyl linker and a 3,4-dimethylisoxazole substituent on the phenyl ring.

- The biphenyl-4-yloxy group is substituted with a 4′-methyl group.

- Methyl substitution on the biphenyl may increase metabolic stability but reduce steric accessibility for target binding.

(b) 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI)

- Key Differences :

- Replaces the biphenyl-2-yl group with an indazole-isothiazolidine dioxane moiety.

- The isothiazolidine group may enhance cellular penetration or modulate kinase interactions, a feature absent in the target compound.

(c) N,N′-2,2′-Biphenyldiylbis[2-(4-methylphenoxy)acetamide]

- Key Differences: A dimeric structure with two acetamide groups linked via a 2,2′-biphenyl backbone. Each acetamide branch includes a 4-methylphenoxy group.

- Implications :

(d) Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- Key Differences: Replaces the acetamide core with a triazole-containing butanol structure.

- Functional Relevance :

Comparative Data Table

*Molecular formulas inferred from structural data in evidence where exact values are unavailable.

Research Findings and Trends

- Lipophilicity vs.

- Biological Target Specificity: The presence of heterocycles (e.g., indazole in BAI, triazole in Bitertanol) correlates with distinct mechanisms of action, suggesting that the target compound’s lack of such groups may restrict its utility to non-enzymatic targets .

- Dimeric vs.

Biological Activity

N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl moieties, which are known to enhance lipophilicity and potentially improve bioavailability. The compound’s structure can be represented as follows:

This molecular formula indicates the presence of two biphenyl groups linked through an acetamide functional group, which may contribute to its biological activity.

1. Antihypertensive Activity

Recent studies suggest that compounds similar to this compound exhibit significant antihypertensive effects. For instance, derivatives that interact with angiotensin II receptors have shown promising results in lowering blood pressure through non-competitive inhibition mechanisms . The biphenyl structure is crucial for binding affinity to these receptors, enhancing the compound's efficacy.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar biphenyl derivatives can inhibit inflammatory pathways by blocking specific kinases involved in cytokine production . This suggests that this compound may possess similar capabilities, making it a candidate for further investigation in inflammatory diseases.

3. Antimicrobial Activity

Preliminary findings indicate that certain biphenyl derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

| Structural Feature | Impact on Activity |

|---|---|

| Biphenyl Moieties | Increased lipophilicity and binding affinity to targets |

| Acetamide Group | Enhances solubility and stability |

| Substituents on Biphenyl | Modulate receptor selectivity and potency |

The presence of substituents on the biphenyl rings can significantly alter the compound's interaction with biological targets, thus affecting its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antihypertensive Study : A study demonstrated that a biphenyl derivative significantly reduced systolic blood pressure in hypertensive rat models, suggesting potential therapeutic applications in managing hypertension .

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of biphenyl derivatives in vitro, where they inhibited the production of pro-inflammatory cytokines in macrophages .

- Antimicrobial Evaluation : Research showed that specific biphenyl compounds exhibited effective antimicrobial activity against Gram-positive bacteria, indicating their potential as new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.